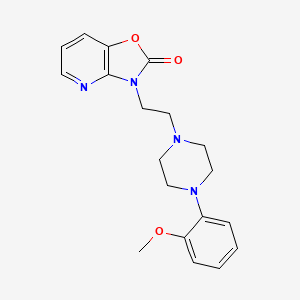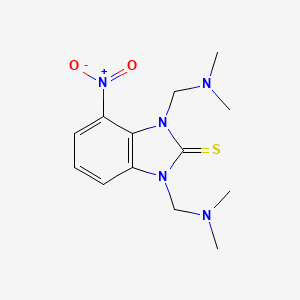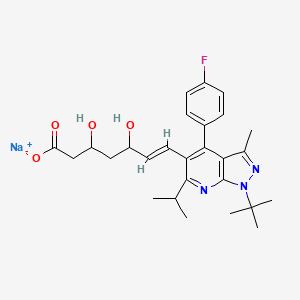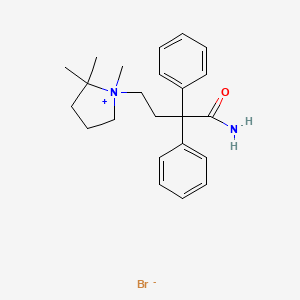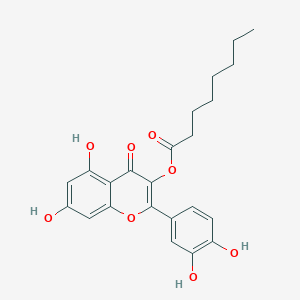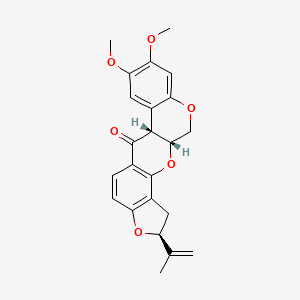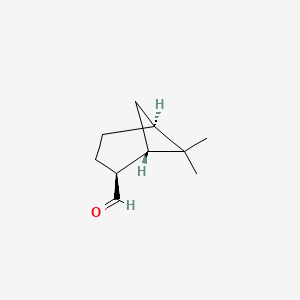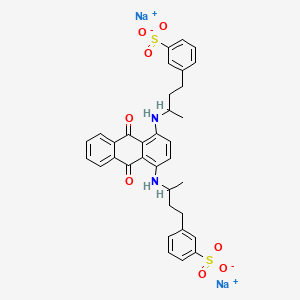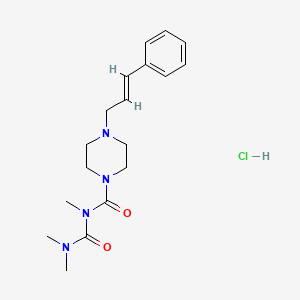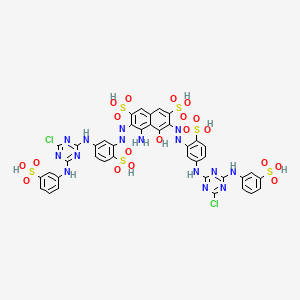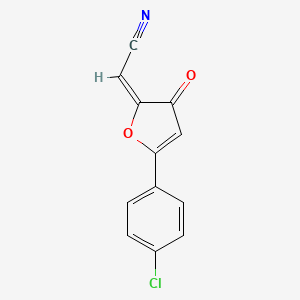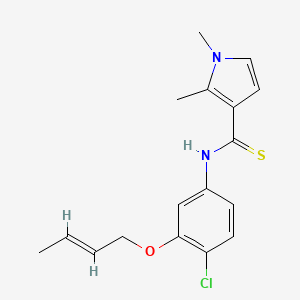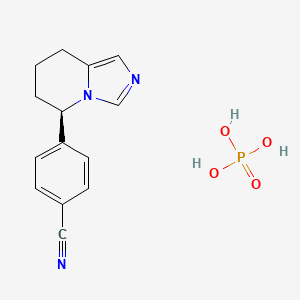
(R)-Fadrozole phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-Fadrozole phosphate is a potent and selective aromatase inhibitor. Aromatase is an enzyme responsible for converting androgens into estrogens. By inhibiting this enzyme, ®-Fadrozole phosphate reduces estrogen levels, making it valuable in the treatment of estrogen-dependent conditions such as breast cancer.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of ®-Fadrozole phosphate involves several steps, starting from commercially available starting materials. The process typically includes the formation of the core structure followed by phosphorylation. Specific details on the reaction conditions and reagents used are proprietary and may vary between different research groups and industrial setups.
Industrial Production Methods: Industrial production of ®-Fadrozole phosphate is optimized for high yield and purity. This often involves large-scale synthesis using automated reactors and stringent quality control measures to ensure consistency and safety.
Análisis De Reacciones Químicas
Types of Reactions: ®-Fadrozole phosphate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles under specific conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield deoxygenated products.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, ®-Fadrozole phosphate is used as a reference compound in the study of aromatase inhibitors. It helps in understanding the structure-activity relationship and developing new inhibitors.
Biology: In biological research, it is used to study the role of estrogen in various physiological processes. It helps in elucidating the pathways regulated by estrogen and the impact of its inhibition.
Medicine: In medicine, ®-Fadrozole phosphate is primarily used in the treatment of estrogen-dependent breast cancer. It helps in reducing tumor growth by lowering estrogen levels.
Industry: In the pharmaceutical industry, it is used in the development and production of drugs targeting estrogen-dependent conditions.
Mecanismo De Acción
®-Fadrozole phosphate exerts its effects by binding to the aromatase enzyme, thereby inhibiting its activity. This inhibition prevents the conversion of androgens to estrogens, leading to reduced estrogen levels. The molecular target is the aromatase enzyme, and the pathway involved is the estrogen biosynthesis pathway.
Comparación Con Compuestos Similares
Letrozole: Another potent aromatase inhibitor used in the treatment of breast cancer.
Anastrozole: Similar to letrozole, it is used to reduce estrogen levels in estrogen-dependent conditions.
Exemestane: An irreversible aromatase inhibitor that also reduces estrogen levels.
Uniqueness: ®-Fadrozole phosphate is unique in its high selectivity and potency as an aromatase inhibitor. It has a distinct chemical structure that allows for effective inhibition with minimal side effects compared to other inhibitors.
Propiedades
Número CAS |
2743427-54-3 |
|---|---|
Fórmula molecular |
C14H16N3O4P |
Peso molecular |
321.27 g/mol |
Nombre IUPAC |
phosphoric acid;4-[(5R)-5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-5-yl]benzonitrile |
InChI |
InChI=1S/C14H13N3.H3O4P/c15-8-11-4-6-12(7-5-11)14-3-1-2-13-9-16-10-17(13)14;1-5(2,3)4/h4-7,9-10,14H,1-3H2;(H3,1,2,3,4)/t14-;/m1./s1 |
Clave InChI |
QPMXWEHWAGTWOC-PFEQFJNWSA-N |
SMILES isomérico |
C1C[C@@H](N2C=NC=C2C1)C3=CC=C(C=C3)C#N.OP(=O)(O)O |
SMILES canónico |
C1CC(N2C=NC=C2C1)C3=CC=C(C=C3)C#N.OP(=O)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



